molecular formula C17H19N3O2S B2395466 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-15-1

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2395466
CAS RN: 868979-15-1
M. Wt: 329.42
InChI Key: MDMMFWQMUXUFOF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines can be confirmed through techniques such as X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine is a white solid with a melting point of 136–137 °C .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridines, like our compound of interest, serve as a valuable scaffold in drug discovery. Their unique structure and functional groups allow for targeted interactions with biological macromolecules. Researchers explore this moiety for designing novel drugs, especially in areas such as cancer, infectious diseases, and neurological disorders .

Material Science

The structural characteristics of imidazopyridines contribute to their utility in material science. These compounds can be incorporated into polymers, coatings, and other materials to enhance properties like mechanical strength, thermal stability, and conductivity. Researchers investigate their potential in creating advanced materials for various applications .

Antimicrobial Agents

Imidazo[1,2-a]pyridines exhibit antimicrobial activity. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has been studied for its effectiveness against Staphylococcus aureus . Researchers continue to explore derivatives of this scaffold as potential antibacterial agents.

Tuberculosis Treatment

Compounds related to imidazo[1,2-a]pyridines have shown promise in treating tuberculosis (TB). Q203, a derivative, demonstrated significant reduction in bacterial load in a TB mouse model . Further research aims to optimize these compounds for TB therapy.

Photophysical Properties

Imidazo[1,2-a]pyridines exhibit interesting photophysical properties, making them relevant in optoelectronic devices, sensors, and imaging agents. Their fluorescence and absorption characteristics are explored for applications in materials with light-emitting properties .

Future Directions

Given the diverse bioactivity of imidazo[1,2-a]pyridines, there is significant interest in further exploring their potential uses in medicinal chemistry . This includes the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on this scaffold .

properties

IUPAC Name

4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-5-7-16(8-6-13)23(21,22)18-10-9-15-12-20-11-3-4-14(2)17(20)19-15/h3-8,11-12,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMFWQMUXUFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

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